4'-methyl-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate
Overview
Description
“4’-methyl-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate” is a complex organic compound. It is a derivative of 2H-chromene . The compound is a cyclic α,β -unsaturated ketone .
Synthesis Analysis
The synthesis of similar compounds involves a one-pot multi-component reaction strategy . An efficient one-pot synthesis of functionalized chromeno derivatives involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .Molecular Structure Analysis
The molecular formula of a similar compound, Methyl 2-oxo-2H-chromene-3-carboxylate, is C11H8O4 . The average mass is 204.179 Da and the monoisotopic mass is 204.042252 Da .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, 2H/4H-chromene is an important class of heterocyclic compounds with versatile biological profiles . It has been used in the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, Methyl 2-oxo-2H-chromene-3-carboxylate has a molecular formula of C11H8O4, an average mass of 204.179 Da, and a monoisotopic mass of 204.042252 Da .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of similar compounds involve the development of novel scaffolds of triazole-pyrimidine-based compounds as potential neuroprotective and anti-neuroinflammatory agents . The development of a simple and eco-friendly protocol for the construction of nitrogen-containing heterocyclic compound libraries of medical motifs is an attractive area of research .
Properties
IUPAC Name |
[4-(4-methylphenyl)phenyl] 2-oxochromene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O4/c1-15-6-8-16(9-7-15)17-10-12-19(13-11-17)26-22(24)20-14-18-4-2-3-5-21(18)27-23(20)25/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTJINVDLVEGOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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